2-Phenylhex-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylhex-5-enoic acid is an organic compound with the molecular formula C12H14O2. It belongs to the class of phenylpropanoids and is characterized by a phenyl group attached to a hexenoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylhex-5-enoic acid typically involves the reaction of phenylacetic acid with hex-5-enoic acid under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylhex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the double bond in the hexenoic acid chain to a single bond, forming 2-phenylhexanoic acid. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products:
Oxidation: Ketones or aldehydes
Reduction: 2-Phenylhexanoic acid
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
2-Phenylhex-5-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Phenylhex-5-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Phenylhexanoic acid: Similar structure but lacks the double bond in the hexenoic acid chain.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid chain.
Hex-5-enoic acid: Contains a hexenoic acid chain without the phenyl group.
Uniqueness: 2-Phenylhex-5-enoic acid is unique due to the presence of both a phenyl group and a double bond in the hexenoic acid chain. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
2-phenylhex-5-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-3-9-11(12(13)14)10-7-5-4-6-8-10/h2,4-8,11H,1,3,9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIOHNZHJXHBTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.